Methyl 6-[(hydrazinocarbonothioyl)amino]hexanoate
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Overview
Description
Methyl 6-[(aminocarbamothioyl)amino]hexanoate is a chemical compound with the molecular formula C8H17N3O2S. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminocarbamothioyl group attached to a hexanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(aminocarbamothioyl)amino]hexanoate typically involves the reaction of 6-aminohexanoic acid with methyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 6-aminohexanoic acid and methyl isothiocyanate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Procedure: The 6-aminohexanoic acid is dissolved in the solvent, and methyl isothiocyanate is added dropwise. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure methyl 6-[(aminocarbamothioyl)amino]hexanoate.
Industrial Production Methods
In an industrial setting, the production of methyl 6-[(aminocarbamothioyl)amino]hexanoate may involve large-scale reactors and automated systems to control the reaction parameters. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(aminocarbamothioyl)amino]hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Scientific Research Applications
Methyl 6-[(aminocarbamothioyl)amino]hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-[(aminocarbamothioyl)amino]hexanoate involves its interaction with specific molecular targets. The aminocarbamothioyl group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-aminohexanoate: A related compound with similar structural features but lacking the aminocarbamothioyl group.
Methyl 6-(carbamothioylamino)hexanoate: Another similar compound with slight variations in the functional groups.
Uniqueness
Methyl 6-[(aminocarbamothioyl)amino]hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 6-[(hydrazinocarbonothioyl)amino]hexanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is a hydrazone derivative, which are compounds characterized by the presence of the hydrazone functional group (-C=N-NH2). This class of compounds has been extensively studied for their diverse biological activities.
Antimicrobial Activity
Hydrazones, including this compound, have demonstrated significant antimicrobial properties. Research indicates that hydrazones can exhibit activity against various bacterial strains, fungi, and even some viruses. For instance:
- Antibacterial Activity : A study highlighted that certain hydrazone derivatives showed minimum inhibitory concentrations (MIC) ranging from 6.25 μg/mL to 1 μg/mL against Mycobacterium tuberculosis .
- Antifungal Activity : Other derivatives were reported to have MIC values against Candida albicans, indicating potential as antifungal agents .
Anticancer Properties
The anticancer potential of hydrazone derivatives is noteworthy. Several studies have reported the synthesis and evaluation of hydrazones against various cancer cell lines:
- Cell Line Studies : Compounds similar to this compound have shown IC50 values ranging from 4 to 17 μM against A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cell lines .
- Mechanism of Action : The mechanism often involves apoptosis induction and inhibition of cell proliferation through various pathways, including PI3K/Akt signaling .
Case Studies
- Synthesis and Evaluation : A study synthesized several hydrazone derivatives and evaluated their biological activity. The results indicated that modifications in the side chains significantly affected their antimicrobial and anticancer activities .
- In Vivo Studies : Another research focused on the in vivo efficacy of hydrazone derivatives in animal models, demonstrating promising results in tumor reduction and improved survival rates .
Table 1: Biological Activities of Hydrazone Derivatives
Properties
Molecular Formula |
C8H17N3O2S |
---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
methyl 6-(aminocarbamothioylamino)hexanoate |
InChI |
InChI=1S/C8H17N3O2S/c1-13-7(12)5-3-2-4-6-10-8(14)11-9/h2-6,9H2,1H3,(H2,10,11,14) |
InChI Key |
VDNWPGOVKPEOHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCNC(=S)NN |
Origin of Product |
United States |
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